molecular formula C15H17BrN6O3 B2378465 ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate CAS No. 1396863-46-9

ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate

Cat. No.: B2378465
CAS No.: 1396863-46-9
M. Wt: 409.244
InChI Key: VRDUJZBTGHDKGC-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, a tetrazole ring, and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis to increase yield and efficiency . These methods allow for the large-scale production of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while nucleophilic substitution can introduce various functional groups at the bromophenyl position .

Comparison with Similar Compounds

Biological Activity

Ethyl 4-(2-(4-bromophenyl)-2H-tetrazole-5-carbonyl)piperazine-1-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a piperazine ring, a tetrazole moiety, and a bromophenyl group. The synthesis typically involves the formation of the tetrazole ring through cyclization reactions followed by the introduction of the piperazine and ethyl carboxylate groups.

Synthetic Route Overview:

  • Formation of Tetrazole : The tetrazole ring is formed via cyclization of an appropriate nitrile with sodium azide.
  • Bromophenyl Introduction : A brominated aromatic compound is used in a substitution reaction to introduce the bromophenyl group.
  • Piperazine Attachment : The piperazine moiety is added through nucleophilic substitution.

Pharmacological Potential

The compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of tetrazoles exhibit significant antimicrobial properties, making them candidates for developing new antimicrobial agents.
  • Anticancer Activity : Research indicates that compounds with similar structures demonstrate potent anticancer effects against various cancer cell lines, including breast cancer . The mechanism often involves inhibition of key signaling pathways related to cell proliferation and survival.
  • Anti-inflammatory Effects : Some studies suggest that tetrazole derivatives can modulate inflammatory responses, potentially useful in treating inflammatory diseases .

This compound likely interacts with specific molecular targets such as enzymes or receptors:

  • Enzyme Inhibition : The tetrazole ring can mimic carboxylic acids, facilitating binding to enzyme active sites, which may inhibit enzymatic activity crucial for disease progression.
  • Hydrophobic Interactions : The bromophenyl group enhances binding affinity through hydrophobic interactions, which may increase the compound's efficacy against target proteins.

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of this compound in human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-715Apoptosis induction
DoxorubicinMCF-720DNA intercalation

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. Results indicated that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibiotic agent.

Properties

IUPAC Name

ethyl 4-[2-(4-bromophenyl)tetrazole-5-carbonyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN6O3/c1-2-25-15(24)21-9-7-20(8-10-21)14(23)13-17-19-22(18-13)12-5-3-11(16)4-6-12/h3-6H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDUJZBTGHDKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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